molecular formula C13H15N3O4 B11491493 3-(3,4-dimethoxyphenyl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11491493
M. Wt: 277.28 g/mol
InChI Key: YBLYYAPSWQYPJF-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom The compound also features a 3,4-dimethoxyphenyl group and an N-ethyl carboxamide group

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves the use of 3,4-dimethoxybenzaldehyde as a starting material, which undergoes various transformations to introduce the desired phenyl group.

    N-ethylation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-(3,4-dimethoxyphenyl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.

    Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3,4-dimethoxyphenyl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:

    3,4-dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar structural features.

    3,4-dimethoxyphenylacetic acid: This compound is a phenylacetic acid derivative with similar functional groups.

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C13H15N3O4/c1-4-14-12(17)13-15-11(16-20-13)8-5-6-9(18-2)10(7-8)19-3/h5-7H,4H2,1-3H3,(H,14,17)

InChI Key

YBLYYAPSWQYPJF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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